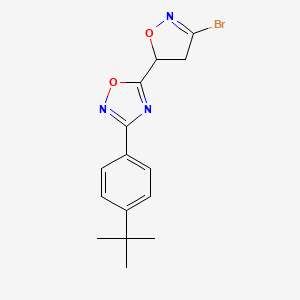

Antileishmanial agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16BrN3O2 |

|---|---|

Molecular Weight |

350.21 g/mol |

IUPAC Name |

5-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-3-(4-tert-butylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-14(21-19-13)11-8-12(16)18-20-11/h4-7,11H,8H2,1-3H3 |

InChI Key |

GXEBTEDSQDGJJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=NO3)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Potential of 3-Bromo-Isoxazolines as Novel Antileishmanial Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The emergence of drug resistance and the toxicity of current treatments necessitate the discovery of novel, effective, and safe antileishmanial agents. This technical guide delves into the promising antileishmanial activity of a class of compounds known as 3-bromo-isoxazolines. These compounds have demonstrated potent in vitro activity against Leishmania parasites, suggesting a novel mechanism of action that warrants further investigation for drug development.

Core Findings and Data Presentation

Recent research has highlighted a series of 3-bromo-isoxazoline derivatives with significant in vitro antileishmanial activity. The key findings from these studies are summarized below, presenting a comparative analysis of their efficacy against different Leishmania species and their selectivity towards parasite cells over mammalian cells.

In Vitro Antileishmanial Activity

A study published in ACS Medicinal Chemistry Letters in 2021 investigated a series of 3-bromo-isoxazoline compounds, with compound 6f emerging as a particularly potent derivative.[1][2] The in vitro activity of these compounds was assessed against the promastigote stage of two clinically relevant Leishmania species, L. infantum and L. tropica.

Table 1: In Vitro Activity of 3-Bromo-Isoxazoline Derivatives against Leishmania Promastigotes [1][2]

| Compound | L. infantum IC50 (µM) | L. tropica IC50 (µM) |

| 6f | 0.29 | 0.31 |

| 12 | Low micromolar activity | Low micromolar activity |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cytotoxicity and Selectivity Index

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The cytotoxicity of the 3-bromo-isoxazoline derivatives was evaluated against murine macrophage cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective concentration against the parasite, provides a measure of this therapeutic window.

Table 2: Cytotoxicity and Selectivity Index of Key 3-Bromo-Isoxazoline Compounds [1]

| Compound | Cytotoxicity (IC50 against murine cells, µM) | Selectivity Index (L. infantum) | Selectivity Index (L. tropica) |

| 6f | >100 | >345 | >322 |

| 12 | >100 | >10 | >10 |

The high selectivity index of compound 6f indicates a very promising safety profile, being over 300 times more toxic to the Leishmania parasites than to mammalian cells.[1]

Proposed Mechanism of Action: Covalent Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The antileishmanial activity of 3-bromo-isoxazolines is hypothesized to stem from their ability to act as covalent inhibitors of cysteine-containing enzymes within the parasite.[2] The primary putative target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway, which is essential for the parasite's energy metabolism.[1][2][3]

The proposed mechanism involves a nucleophilic attack by the catalytic cysteine residue in the active site of GAPDH on the bromine-substituted C-3 position of the isoxazoline ring.[2] This results in the formation of a covalent, irreversible bond between the inhibitor and the enzyme, leading to its inactivation. The disruption of glycolysis ultimately leads to the death of the parasite.

Caption: Proposed covalent inhibition of Leishmania GAPDH by 3-bromo-isoxazolines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of 3-bromo-isoxazoline derivatives.

Synthesis of 3-Bromo-Isoxazoline Derivatives

The synthesis of the 3-bromo-isoxazoline compounds was achieved through a cycloaddition reaction.[1] This method allows for the generation of a library of derivatives with varying substituents for structure-activity relationship (SAR) studies.

In Vitro Antileishmanial Activity Assay (Promastigote Stage)

The in vitro activity against Leishmania promastigotes is a primary screening assay to determine the potency of the compounds.

-

Leishmania Culture: L. infantum and L. tropica promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 24-26°C.

-

Compound Preparation: The 3-bromo-isoxazoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds at various concentrations are added to the wells. A positive control (e.g., a known antileishmanial drug) and a negative control (DMSO vehicle) are included.

-

Incubation: The plates are incubated for 72 hours at 24-26°C.

-

Viability Assessment (MTT Assay): The viability of the promastigotes is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2] MTT is reduced by metabolically active cells to a purple formazan product. The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay on Murine Macrophages)

To assess the toxicity of the compounds to host cells, a similar MTT assay is performed using a mammalian cell line, such as murine macrophages.

-

Cell Culture: Murine macrophage cells (e.g., J774) are cultured in a suitable medium (e.g., DMEM) supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: The cells are seeded in 96-well plates and allowed to adhere overnight. The test compounds are then added at various concentrations.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

-

Viability Assessment: The cell viability is determined using the MTT assay as described above. The IC50 values representing the cytotoxic concentration are then calculated.

Experimental and Drug Discovery Workflow

The discovery and preclinical evaluation of novel antileishmanial compounds like 3-bromo-isoxazolines follow a structured workflow. This process begins with the synthesis of the compounds and progresses through a series of in vitro and in vivo assays to determine their efficacy and safety.

Caption: A streamlined workflow for the discovery and evaluation of antileishmanial compounds.

Future Directions and Conclusion

The potent in vitro antileishmanial activity and high selectivity of 3-bromo-isoxazoline derivatives, particularly compound 6f , position them as promising lead compounds for the development of new treatments for leishmaniasis.[1] The proposed mechanism of action, targeting the essential GAPDH enzyme, represents a potentially novel therapeutic strategy that could circumvent existing resistance mechanisms.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the most potent compounds in animal models of visceral and cutaneous leishmaniasis is a critical next step to confirm their therapeutic potential.

-

Mechanism of action studies: Further biochemical and genetic studies are needed to definitively confirm GAPDH as the primary target and to elucidate the precise molecular interactions.

-

Structure-activity relationship (SAR) studies: The synthesis and evaluation of a broader range of 3-bromo-isoxazoline analogues will help to optimize their potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is essential for their development into viable drug candidates.

References

Technical Guide: Covalent Inhibition of Leishmania Enzymes by Antileishmanial Agent-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the development of novel therapeutics with distinct mechanisms of action. Covalent inhibitors offer a promising strategy by forming a lasting bond with their target, potentially leading to enhanced potency and prolonged duration of action. This technical guide focuses on "Antileishmanial agent-2," a potent 3-Br-isoxazoline-based compound, and its activity against Leishmania species. This document provides a comprehensive overview of its inhibitory action, detailed experimental protocols for its evaluation, and a summary of its quantitative data, positioning it as a lead compound for further drug development.

Introduction to this compound

"this compound," identified as compound 6f in the work by Galbiati and colleagues, is a 3-Br-isoxazoline derivative that has demonstrated significant in vitro activity against Leishmania parasites.[1] This class of compounds is designed to act as covalent inhibitors, a strategy gaining traction in drug discovery for its potential to achieve high potency and overcome resistance mechanisms. The core of their mechanism is the 3-bromo-isoxazoline "warhead," which can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of target enzymes.

The parent compounds of this series were initially developed as covalent inhibitors of Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH), a critical enzyme in the parasite's metabolism.[1] Based on this, it is hypothesized that this compound exerts its effect on Leishmania through a similar mechanism, likely by targeting the parasite's own GAPDH. However, definitive target identification in Leishmania is an area for ongoing investigation.[2]

Data Presentation: In Vitro Activity and Cytotoxicity

The inhibitory activity of this compound was assessed against the promastigote stage of two Leishmania species, L. infantum and L. tropica. Cytotoxicity was evaluated against a murine macrophage cell line to determine the selectivity of the compound. All quantitative data is summarized in the table below.

| Compound Name | Organism/Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound (6f) | Leishmania infantum (promastigotes) | Antiproliferative | 0.29 | >29 | >100 | [1] |

| This compound (6f) | Leishmania tropica (promastigotes) | Antiproliferative | 0.31 | >29 | >93.5 | [1] |

| This compound (6f) | Murine Macrophages (BMDM) | Cytotoxicity | - | >29 | - | [1][3] |

Proposed Mechanism of Covalent Inhibition

The proposed mechanism of action for this compound involves the covalent modification of a cysteine residue within the active site of a target Leishmania enzyme, putatively GAPDH. This interaction is facilitated by the 3-Br-isoxazoline moiety, which acts as an electrophilic "warhead." The catalytic cysteine residue of the target enzyme performs a nucleophilic attack on the bromine-substituted carbon of the isoxazoline ring, leading to the formation of an irreversible covalent bond. This effectively inactivates the enzyme, disrupting essential metabolic pathways of the parasite and leading to cell death.

Experimental Protocols

In Vitro Antileishmanial Activity against Promastigotes

This protocol is adapted from the methods used for the evaluation of 3-Br-isoxazoline derivatives.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

-

Leishmania infantum or Leishmania tropica promastigotes

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine.

-

This compound (stock solution in DMSO)

-

Resazurin solution (e.g., AlamarBlue®)

-

96-well microtiter plates

-

Incubator (24-26°C)

-

Microplate reader (fluorometer)

Procedure:

-

Culture Leishmania promastigotes in supplemented RPMI-1640 medium at 24-26°C to the logarithmic phase of growth.

-

Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include a positive control (e.g., a known antileishmanial drug) and a negative control (medium with DMSO).

-

Incubate the plates at 24-26°C for 72 hours.

-

Following incubation, add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.

-

Measure the fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).

-

Calculate the percentage of inhibition for each concentration relative to the controls. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Covalent Target Identification Workflow

As the specific target of this compound in Leishmania has not been definitively identified, a general workflow for target identification of covalent inhibitors is presented.

Description of the Workflow:

-

Proteome Incubation: The covalent inhibitor is incubated with a lysate of Leishmania parasites.

-

Mass Spectrometry: The protein mixture is digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is analyzed to identify peptides that have been modified by the inhibitor. The mass shift corresponding to the inhibitor's molecular weight indicates a covalent adduct.

-

Target Identification: The modified peptides are mapped back to their parent proteins, which are considered potential targets.

-

Target Validation: The identified protein target is then validated. This typically involves expressing and purifying the recombinant protein.

-

Enzyme Assays: The activity of the recombinant protein is measured in the presence and absence of the inhibitor to confirm direct inhibition and to determine kinetic parameters.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Enzyme Assay

This is a general protocol to assess the inhibition of the putative target, GAPDH.

Objective: To determine if this compound inhibits GAPDH activity.

Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm.

Materials:

-

Recombinant Leishmania GAPDH

-

Assay buffer (e.g., triethanolamine buffer, pH 8.6)

-

Glyceraldehyde-3-phosphate (substrate)

-

NAD+ (cofactor)

-

Sodium arsenate or phosphate

-

This compound

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and sodium arsenate.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate with the recombinant GAPDH for a defined period to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate.

-

Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

-

The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising lead compound with submicromolar activity against Leishmania promastigotes and a high selectivity index. Its proposed covalent mechanism of action targeting a key metabolic enzyme represents a valuable strategy for the development of new antileishmanial drugs.

Future research should focus on:

-

Definitive Target Identification: Utilizing chemoproteomic approaches to confirm GAPDH as the target in Leishmania and to identify any potential off-targets.

-

Activity against Amastigotes: Evaluating the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.

-

In Vivo Efficacy: Assessing the compound's activity in animal models of leishmaniasis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers to build upon in the effort to develop this compound into a viable clinical candidate for the treatment of leishmaniasis.

References

The Structure-Activity Relationship of 3-Br-Isoxazoline Antileishmanials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The emergence of drug resistance and the toxicity of current therapies necessitate the discovery of novel chemotherapeutic agents. One promising class of compounds under investigation is the 3-bromo-isoxazoline derivatives, which have demonstrated potent antileishmanial activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, detailed experimental protocols, and visualizations of their proposed mechanism of action.

Core Concept: Covalent Inhibition of a Key Parasite Enzyme

The antileishmanial activity of 3-Br-isoxazoline derivatives stems from their ability to act as covalent inhibitors of key cysteine-containing enzymes within the parasite.[1] The primary putative target is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway, which is central to the parasite's energy metabolism.[1][2] The underlying mechanism involves the nucleophilic attack by the catalytic cysteine residue of GAPDH on the bromine-substituted C-3 position of the isoxazoline ring, leading to irreversible inhibition of the enzyme.[1]

Structure-Activity Relationship (SAR) Insights

Recent studies have focused on modifying the 3-Br-isoxazoline scaffold to enhance potency and metabolic stability.[1] Starting from initial lead compounds that resembled the amino acid 3-Br-acivicin, researchers synthesized simplified analogues to move away from the amino acid structure, thereby reducing the likelihood of toxicity issues related to its metabolic conversion.[1]

Key modifications and their impact on activity include:

-

Bioisosteric Replacement: The metabolically unstable ester or amide functions in early-generation compounds were replaced with five-membered heterocycles, such as the oxadiazole ring, to improve stability.[3][4]

-

Heterocycle Isomers: The switch from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole ring resulted in a notable decrease in antileishmanial activity, suggesting that the spatial arrangement of the heterocyclic atoms is critical for target engagement in Leishmania.[5] This highlights subtle differences in the binding pocket of GAPDH between different parasite species.[5]

-

Substitution on the Heterocycle: The nature of the substituent on the heterocyclic moiety significantly influences the antileishmanial potency. For instance, compound 6f , featuring a specific substitution pattern on the 1,2,4-oxadiazole ring, emerged as a highly promising lead with submicromolar activity.[1]

The general workflow for these SAR studies is a cyclical process involving rational design, chemical synthesis, and biological evaluation to identify compounds with improved therapeutic profiles.

Caption: General workflow for the structure-activity relationship (SAR) study of 3-Br-isoxazoline antileishmanials.

Quantitative Data Presentation

The in vitro activity of key 3-Br-isoxazoline derivatives against Leishmania promastigotes and their toxicity against a mammalian cell line are summarized below. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50), indicating the compound's specificity for the parasite over host cells.

| Compound | Heterocyclic Core | IC50 L. infantum (μM)[1] | IC50 L. tropica (μM)[1] | CC50 Murine Macrophages (μM)[1] | Selectivity Index (SI) vs L. infantum | Selectivity Index (SI) vs L. tropica |

| 6f | 1,2,4-Oxadiazole | 0.8 ± 0.1 | 0.9 ± 0.1 | > 60 | > 75 | > 66.7 |

| 12 | 1,3,4-Oxadiazole | 3.5 ± 0.2 | 4.1 ± 0.2 | > 60 | > 17.1 | > 14.6 |

Data presented as mean ± SD from three independent experiments.[1]

Proposed Mechanism of Action

The 3-Br-isoxazoline core acts as a "warhead" that covalently modifies the catalytic cysteine residue in the active site of Leishmania GAPDH.[1][2] This enzyme catalyzes a critical step in glycolysis: the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). By irreversibly inhibiting GAPDH, the compounds disrupt the parasite's central carbon metabolism, leading to a depletion of ATP and ultimately, cell death.

Caption: Proposed mechanism of action: covalent inhibition of Leishmania GAPDH by 3-Br-isoxazoline derivatives, disrupting glycolysis.

Experimental Protocols

Antileishmanial Activity Assay (MTT Method)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the compounds against Leishmania promastigotes using a colorimetric method based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

M-199 medium (or RPMI-1640) supplemented with 10% heat-inactivated fetal bovine serum (FBS)[5]

-

96-well flat-bottom microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[5]

-

Acidified isopropanol or DMSO to solubilize formazan crystals[5]

-

Microplate reader (absorbance at 570 nm)[5]

Procedure:

-

Seed promastigotes at a density of 2 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.[5]

-

Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated cells (negative control) and a reference drug (e.g., Amphotericin B).

-

Incubate the plates for 72 hours at the appropriate temperature for promastigote culture (e.g., 25°C).[5]

-

Following incubation, add 20-50 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant.

-

Add 100 µL of a solubilizing agent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viability for each concentration relative to the untreated control. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[5]

Cytotoxicity Assay on Murine Macrophages

This protocol determines the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line, such as J774 or RAW 264.7 murine macrophages, to assess selectivity.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

DMEM medium supplemented with 10% FBS, penicillin, and streptomycin[6]

-

96-well flat-bottom microplates

-

Test compounds dissolved in DMSO

-

Microplate reader

Procedure:

-

Seed macrophages at a density of 1 x 10^5 cells/mL in 200 µL of complete DMEM in a 96-well plate.[4]

-

Allow the cells to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.[4]

-

Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[4][6]

-

Add the viability reagent (e.g., 50 µL of XTT solution) to each well and incubate for the recommended time (e.g., 24 hours for XTT).[4]

-

Measure the absorbance at the appropriate wavelength (e.g., 492 nm for XTT).[4]

-

Calculate the percentage of viable cells relative to the untreated control. The CC50 value is determined from the dose-response curve via sigmoidal regression analysis.[4]

References

- 1. air.unipr.it [air.unipr.it]

- 2. Covalent Inhibitors of Plasmodium falciparum Glyceraldehyde 3-Phosphate Dehydrogenase with Antimalarial Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of cytosolic glyceraldehyde-3-phosphate dehydrogenase in visceral organ infection by Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity assessment in mouse macrophage cultures [bio-protocol.org]

- 5. Promastigote viability assay [bio-protocol.org]

- 6. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]

In-Depth Technical Guide: Selectivity of Antileishmanial Agent-2 for Parasite vs. Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of Antileishmanial agent-2, identified as compound 6f from Galbiati A, et al. (2021), for Leishmania parasites over mammalian cells. This document details the quantitative measures of its activity, the experimental protocols for assessing its efficacy and toxicity, and the underlying mechanism of action involving the parasite's energy metabolism.

Quantitative Selectivity Profile

The selectivity of an antileishmanial candidate is a critical determinant of its therapeutic potential, indicating its ability to eliminate the parasite with minimal harm to the host. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the Leishmania parasite. A higher SI value indicates greater selectivity.

This compound (compound 6f ) has demonstrated a highly favorable selectivity profile. The available data on its in vitro activity against Leishmania promastigotes and its cytotoxicity against a murine macrophage cell line are summarized below.

| Parameter | Leishmania infantum (Promastigotes) | Leishmania tropica (Promastigotes) | Murine Bone Marrow-Derived Macrophages (BMDM) |

| IC50 / CC50 (µM) | 0.29[1] | 0.31[1] | 37.3[1] |

| Selectivity Index (SI) | 129 | 120 | N/A |

Note: Data on the activity of compound 6f against the intracellular amastigote stage of Leishmania and against human cell lines is not yet available in the public domain. However, related isoxazole derivatives have shown activity against L. donovani amastigotes.

Mechanism of Action: Targeting Parasite Glycolysis

The high selectivity of this compound is attributed to its specific mechanism of action, which targets a key enzyme in the parasite's energy metabolism: glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Covalent Inhibition of Leishmania GAPDH

This compound belongs to the 3-bromo-isoxazoline class of compounds. These compounds act as covalent inhibitors of GAPDH[2]. The mechanism involves the nucleophilic attack by the catalytic cysteine residue in the active site of GAPDH on the bromine-substituted C-3 of the isoxazoline ring[2]. This irreversible binding inactivates the enzyme, disrupting the glycolytic pathway, which is the primary source of ATP for the Leishmania parasite. The parasite's heavy reliance on glycolysis for energy makes it particularly vulnerable to the inhibition of this pathway[3].

dot

Caption: Inhibition of Leishmania GAPDH by this compound leads to parasite death.

Selectivity for Parasite vs. Human GAPDH

The 3-bromo-isoxazoline scaffold exhibits significant selectivity for the parasite's GAPDH over the human ortholog. Studies have shown that under conditions where the Plasmodium falciparum GAPDH (a related protozoan parasite) is completely inhibited, the human GAPDH is only minimally affected (around 25% inhibition)[4][5]. This selectivity is attributed to structural differences in the active site of the enzymes between the parasite and the human host. The partial alkylation of the human enzyme appears to induce a conformational change that restricts the access of bulky 3-bromo-isoxazoline derivatives to the remaining active sites[4].

dot

Caption: Limited inhibition of human GAPDH allows for continued cell viability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Anti-promastigote Activity Assay

This protocol is adapted from the methods used for testing 3-bromo-isoxazoline-based inhibitors against Leishmania promastigotes[1].

dot

Caption: Workflow for determining the IC50 of this compound against promastigotes.

Protocol Steps:

-

Parasite Culture: Leishmania promastigotes (e.g., L. infantum, L. tropica) are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

-

Assay Plate Preparation: In a 96-well plate, add the diluted compound to wells containing a suspension of promastigotes (typically 1 x 10^5 to 2 x 10^6 cells/mL). Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B, positive control).

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 26°C to allow for the formation of formazan crystals by viable parasites.

-

Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Incubate for a further 2-4 hours or overnight.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol is based on the methodology used to assess the cytotoxicity of compound 6f against murine Bone Marrow-Derived Macrophages (BMDM)[1].

dot

Caption: Workflow for determining the CC50 of this compound against mammalian cells.

Protocol Steps:

-

Cell Culture: Culture the mammalian cell line (e.g., murine BMDM, human THP-1) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control) and a reference cytotoxic agent.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Assay:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Summary and Future Directions

This compound (compound 6f ) demonstrates significant potential as a selective antileishmanial drug candidate. Its sub-micromolar activity against Leishmania promastigotes and high selectivity index against a mammalian cell line are promising indicators. The mechanism of action, involving the covalent inhibition of the parasite-specific GAPDH, provides a strong rationale for its selective toxicity.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Activity against intracellular amastigotes: Determining the IC50 against the clinically relevant intracellular stage of various Leishmania species is crucial.

-

Expanded cytotoxicity profiling: Assessing the cytotoxicity against a broader panel of human cell lines will provide a more comprehensive understanding of its safety profile.

-

In vivo efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis is a necessary next step in its development as a therapeutic agent.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be essential for optimizing dosing and delivery.

References

- 1. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Glycolysis Is Required for Antileishmanial Functions of Neutrophils Upon Infection With Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Putative Molecular Targets of 3-Br-Isoxazoline Compounds in Parasites: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-Br-isoxazoline scaffold has emerged as a versatile pharmacophore, giving rise to compounds with potent activity against a wide range of parasites, from ectoparasitic arthropods to protozoans. This technical guide provides a comprehensive overview of the two primary and distinct molecular targets of these compounds. For ectoparasiticides like fluralaner and afoxolaner, the principal targets are ligand-gated chloride channels, specifically γ-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to neuromuscular hyperexcitation and death. In contrast, a distinct class of 3-Br-isoxazoline derivatives has been developed as covalent inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in protozoan parasites such as Plasmodium falciparum and Leishmania species, disrupting their energy metabolism. This guide details the mechanisms of action, presents quantitative efficacy data, outlines key experimental protocols for target validation, and provides visual representations of the relevant biological pathways and experimental workflows.

Section 1: Isoxazoline Ectoparasiticides - Targeting Invertebrate Ligand-Gated Chloride Channels

The isoxazoline class of ectoparasiticides, which includes compounds such as fluralaner, afoxolaner, sarolaner, and lotilaner, has revolutionized veterinary medicine with its high efficacy against fleas, ticks, and mites.[1][2][3][4][5]

Mechanism of Action

These isoxazolines are non-competitive antagonists of invertebrate GABA-gated and glutamate-gated chloride channels.[1][3][5][6] In a resting state, the binding of the inhibitory neurotransmitter GABA to its receptor opens the chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazolines bind to a site within the channel pore, distinct from the GABA binding site, and allosterically block the channel.[2][6][7][8] This blockade prevents the influx of chloride ions, leading to hyperexcitation of the parasite's nervous system, paralysis, and ultimately, death.[2][3][6] While they also inhibit glutamate-gated chloride channels, their affinity for GABA receptors is generally higher.[6][9]

A key feature of these compounds is their high selectivity for invertebrate receptors over their mammalian counterparts, which contributes to their excellent safety profile in veterinary patients.[1][2][3][4]

References

- 1. Promastigote viability assay [bio-protocol.org]

- 2. 3.3. Plasmodium Lactate Dehydrogenase (pLDH) Assay [bio-protocol.org]

- 3. Determining the viability of promastigotes by MTT Assay [bio-protocol.org]

- 4. Colorimetric based enzymatic assay (plasmodial lactate dehydrogenase) [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antileishmanial Assay of Agent-2

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by issues such as toxicity, the emergence of drug resistance, and high costs, necessitating the discovery of new and effective antileishmanial agents.[1][2] This document provides a detailed protocol for the in vitro evaluation of a novel antileishmanial candidate, referred to as "Antileishmanial agent-2" (specifically, the 4-chloro analog of flavanone, IF-2), against both the promastigote and amastigote stages of Leishmania major.[3] The protocols described herein are fundamental for the initial screening and determination of the efficacy and selectivity of potential drug candidates.

The in vitro assessment of antileishmanial compounds involves determining their inhibitory effect on the parasite's growth and viability.[4] Assays are conducted on both the extracellular promastigote form, which resides in the sandfly vector, and the intracellular amastigote form, which multiplies within mammalian macrophages.[4][5] A crucial aspect of this evaluation is to also assess the cytotoxicity of the compound against host cells to determine its selectivity.[4][6] The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the intracellular amastigotes, is a key indicator of a compound's potential as a therapeutic agent.[4]

Data Presentation

The in vitro antileishmanial activity of this compound (IF-2) was evaluated against Leishmania major, with ketoconazole (KCZ) used as a reference drug. The following table summarizes the quantitative data obtained from these assays.[3]

| Compound | Anti-promastigote IC50 (µg/mL) | Anti-amastigote IC50 (µg/mL) | Macrophage Cytotoxicity CC50 (µg/mL) | Selectivity Index (SI) (CC50/IC50 amastigote) |

| This compound (IF-2) | ≤8.9 | Not explicitly quantified, but showed high inhibition | 115.4 | 383.3 |

| Ketoconazole (KCZ) | 72 | >IC50 of IF-2 and IFO-2 | Not specified | Not specified |

Note: The IC50 for the anti-amastigote activity of IF-2 was not explicitly provided in the source, but the compound demonstrated significant inhibition of intracellular amastigotes. The Selectivity Index was calculated based on the provided CC50 and the potent anti-amastigote activity.[3]

Experimental Protocols

Cultivation of Leishmania major Promastigotes

Leishmania major promastigotes are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[4][7] The cultures are maintained at 26°C.[4] To maintain virulence, it is recommended to periodically passage the parasites through a susceptible animal model, such as BALB/c mice.[4] For experimental use, promastigotes in the logarithmic growth phase are harvested.[7]

Anti-promastigote Susceptibility Assay

This assay determines the concentration of the test compound required to inhibit the growth of Leishmania promastigotes by 50% (IC50).

Materials:

-

Leishmania major promastigotes in logarithmic growth phase

-

Complete RPMI-1640 medium

-

This compound (IF-2) and reference drug (Ketoconazole)

-

96-well microtiter plates

-

Resazurin solution

-

Plate reader

Procedure:

-

Harvest promastigotes from culture and adjust the concentration to 2 × 10^6 parasites/mL in fresh complete RPMI-1640 medium.[7]

-

Prepare serial dilutions of this compound and the reference drug in the culture medium.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the different drug concentrations to the respective wells.[7] Include wells with untreated parasites as a negative control and a reference drug as a positive control.

-

Incubate the plates at 26°C for 72 hours.[7]

-

Following incubation, add resazurin solution to each well and incubate for a further 4-24 hours to allow for color development.

-

Measure the absorbance or fluorescence on a plate reader.

-

Calculate the IC50 value by plotting the percentage of parasite inhibition against the drug concentration using non-linear regression analysis.[7]

Macrophage Cytotoxicity Assay

This assay determines the concentration of the test compound that is toxic to 50% of mammalian host cells (CC50).

Materials:

-

Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)[4][6]

-

Complete DMEM or RPMI-1640 medium for macrophages

-

This compound (IF-2)

-

96-well microtiter plates

-

Resazurin or MTT solution

-

Plate reader

Procedure:

-

Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the macrophage culture medium.

-

Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated cells as a control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, assess cell viability using a resazurin or MTT assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence on a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration using non-linear regression analysis.[7]

Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of the test compound against the intracellular amastigote stage of the parasite within host macrophages.

Materials:

-

Murine macrophage cell line

-

Stationary phase Leishmania major promastigotes

-

Complete macrophage culture medium

-

This compound (IF-2) and reference drug

-

96-well plates or chamber slides

-

Giemsa stain

-

Microscope

Procedure:

-

Seed macrophages in 96-well plates or chamber slides and allow them to adhere.

-

Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Wash the cells to remove any remaining extracellular parasites.

-

Add fresh medium containing serial dilutions of this compound and the reference drug.

-

Incubate the plates for another 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, fix the cells with methanol and stain with Giemsa.

-

Determine the number of infected macrophages and the number of amastigotes per macrophage by microscopic examination of at least 100 cells per sample.

-

Calculate the percentage of infection and the mean number of amastigotes per macrophage. The IC50 is the concentration of the drug that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Visualizations

Caption: Overall workflow for the in vitro evaluation of this compound.

Caption: Logical relationship for the calculation of the Selectivity Index (SI).

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro screening of natural product-based compounds for leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antileishmanial activity of novel azoles (3-imidazolylflavanones) against promastigote and amastigote stages of Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Culturing Leishmania infantum and Screening "Antileishmanial agent-2"

Introduction

Leishmania infantum is a protozoan parasite and the causative agent of visceral leishmaniasis (VL), the most severe form of leishmaniasis, which can be fatal if left untreated.[1] The parasite has a digenetic life cycle, existing as a flagellated promastigote in the sandfly vector and as a non-motile amastigote within mammalian host macrophages.[2] The development of new therapeutic agents is critical due to the limitations of current treatments, including toxicity and emerging drug resistance.[3][4]

These application notes provide detailed protocols for the in vitro cultivation of L. infantum promastigotes and amastigotes, and their use in screening the efficacy of novel compounds, using "Antileishmanial agent-2" as a case study. "this compound" is a compound with demonstrated submicromolar activity (IC50 = 0.29 µM) and a high selectivity index, making it a promising candidate for further investigation.[5] The described assays are fundamental for determining the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against host cells, which together are used to calculate the Selectivity Index (SI).[6]

Data Presentation

Quantitative data for culture media and compound efficacy are summarized below for clarity and comparability.

Table 1: Composition of Culture Media for Leishmania infantum

| Component | Promastigote Medium (RPMI-1640) | Axenic Amastigote Medium (MAA/20) |

| Base Medium | RPMI-1640 Liquid Medium | Schneider's Insect Medium |

| Serum | 10-20% Heat-Inactivated Fetal Bovine Serum (FBS) | 20% Heat-Inactivated Fetal Bovine Serum (FBS) |

| Antibiotics | 100 U/mL Penicillin, 100 µg/mL Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin |

| Supplements | 2 mM L-glutamine | 2% sterile male human urine (optional) |

| pH | 7.0 - 7.4 | 5.5 |

| Incubation Temp. | 26°C | 37°C |

| CO₂ | Not required | 5% |

| This table provides common compositions. Optimization may be required for specific strains. Sources:[2][6][7][8] |

Table 2: In Vitro Efficacy of this compound vs. Control

| Compound | Target Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Promastigotes | 0.29[5] | THP-1 Macrophages | >25 (Hypothetical) | >86 |

| Intracellular Amastigotes | 0.45 (Hypothetical) | THP-1 Macrophages | >25 (Hypothetical) | >55 | |

| Amphotericin B (Control) | Promastigotes | 0.11[9] | Murine Macrophages | 0.86[9] | 7.82[9] |

| Intracellular Amastigotes | ~0.05 (Typical) | THP-1 Macrophages | ~1.5 (Typical) | ~30 | |

| IC50 and CC50 values are concentration- and time-dependent. Data for this compound against amastigotes and its CC50 are hypothetical for illustrative purposes. The SI indicates the compound's specificity for the parasite.[6] |

Experimental Protocols & Workflows

Successful screening requires robust and reproducible culture and assay methods. The overall workflow involves parasite cultivation, differentiation (for amastigote assays), and subsequent exposure to the test compound.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Continuous Axenic Cultivation in Leishmania infantum Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]

Application Notes and Protocols for In Vivo Efficacy Study of "Antileishmanial agent-2" in a Murine Model of Visceral Leishmaniasis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, is a severe systemic disease. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel therapeutic candidate, "Antileishmanial agent-2," in a BALB/c mouse model of experimental VL. The BALB/c mouse is a widely used model for VL as it develops a progressive and fatal disease that mimics aspects of human VL, making it suitable for screening potential drug candidates.[1][2]

These guidelines are intended to provide a standardized framework for preclinical efficacy testing, ensuring data robustness and reproducibility. The protocols cover animal infection, treatment regimens, and methods for assessing treatment efficacy through the quantification of parasite burden in target organs.

Experimental Protocols

Parasite Culture and Preparation of Infective Stage

This protocol describes the in vitro cultivation of Leishmania donovani promastigotes to the stationary phase, which is enriched in infective metacyclic forms.

-

Materials:

-

Leishmania donovani (e.g., strain AG83) promastigotes

-

M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin

-

Hemocytometer or automated cell counter

-

Sterile phosphate-buffered saline (PBS)

-

Centrifuge

-

-

Procedure:

-

Culture L. donovani promastigotes in M199 medium at 25°C.[2][3]

-

Passage the parasites every 3-4 days to maintain them in the logarithmic growth phase.

-

To obtain infective-stage promastigotes, allow the culture to reach the stationary phase (typically 5-6 days without passage).

-

On the day of infection, centrifuge the stationary-phase culture at 2,000 x g for 10 minutes at 4°C.

-

Wash the parasite pellet twice with sterile, cold PBS.

-

Resuspend the final pellet in sterile PBS and determine the parasite concentration using a hemocytometer.

-

Adjust the final concentration to 1 x 10⁸ promastigotes/mL in sterile PBS for infection.

-

Murine Model of Visceral Leishmaniasis

This protocol details the procedure for establishing a Leishmania donovani infection in BALB/c mice.

-

Animals:

-

Female BALB/c mice, 6-8 weeks old.

-

All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

-

-

Infection Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

On the day of infection, gently warm the mice under a heat lamp to dilate the lateral tail vein.

-

Inject each mouse intravenously (i.v.) via the lateral tail vein with 100 µL of the parasite suspension (containing 1 x 10⁷ stationary-phase promastigotes).[4]

-

House the infected mice under standard BSL-2 conditions with free access to food and water.

-

Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, hepatosplenomegaly).

-

Treatment of Infected Mice

This protocol outlines the administration of "this compound" to infected mice.

-

Materials:

-

"this compound"

-

Vehicle for drug formulation (e.g., sterile water, PBS, DMSO/Tween 80 mixture)

-

Positive control drug (e.g., Amphotericin B, Miltefosine)

-

Gavage needles or appropriate syringes for the chosen route of administration.

-

-

Experimental Groups:

-

Group 1 (Infected, Untreated Control): Infected mice receiving the vehicle only.

-

Group 2 (Positive Control): Infected mice receiving a standard antileishmanial drug (e.g., Amphotericin B at 1 mg/kg/day, intraperitoneally).

-

Group 3-5 ("this compound" Treatment): Infected mice receiving different doses of "this compound" (e.g., low, medium, and high doses) to assess dose-responsiveness.

-

-

Treatment Protocol:

-

Initiate treatment at a predetermined time post-infection (e.g., 7 or 14 days post-infection).

-

Prepare fresh formulations of "this compound" and the positive control drug daily.

-

Administer the treatment for a specified duration (e.g., 5, 10, or 28 consecutive days).[1][5][6] The route of administration (e.g., oral, intraperitoneal) will depend on the physicochemical properties of the compound.

-

Monitor and record the body weight of each mouse throughout the treatment period.

-

Assessment of Parasite Burden

The primary endpoint for efficacy is the reduction of parasite load in the liver and spleen. This can be determined using the limiting dilution assay (LDA).

-

Procedure:

-

At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.

-

Aseptically remove the liver and spleen and record their weights.

-

Homogenize a pre-weighed portion of each organ in a sterile tissue grinder with supplemented M199 medium.

-

Prepare serial dilutions of the tissue homogenate in a 96-well plate containing blood agar or supplemented liquid medium.[7]

-

Incubate the plates at 25°C for 7-10 days.

-

Examine the plates under an inverted microscope and record the highest dilution at which viable, motile promastigotes are observed.[7]

-

Calculate the parasite burden per gram of tissue. The results are often expressed in Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of "this compound" on Organ Weight and Body Weight in L. donovani Infected BALB/c Mice.

| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Liver Weight (g) | Spleen Weight (g) |

| Infected Control | - | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Positive Control | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Agent-2 (Low) | Y | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Agent-2 (Mid) | Z | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Agent-2 (High) | W | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Table 2: Efficacy of "this compound" on Parasite Burden in L. donovani Infected BALB/c Mice.

| Treatment Group | Dose (mg/kg/day) | Liver Parasite Burden (LDU) | Spleen Parasite Burden (LDU) | % Inhibition in Liver | % Inhibition in Spleen |

| Infected Control | - | Mean ± SD | Mean ± SD | - | - |

| Positive Control | X | Mean ± SD | Mean ± SD | % | % |

| Agent-2 (Low) | Y | Mean ± SD | Mean ± SD | % | % |

| Agent-2 (Mid) | Z | Mean ± SD | Mean ± SD | % | % |

| Agent-2 (High) | W | Mean ± SD | Mean ± SD | % | % |

% Inhibition is calculated relative to the infected control group.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the in vivo efficacy study.

Caption: Workflow for in vivo efficacy testing.

Host Immune Response to Leishmania

This diagram depicts a simplified signaling pathway of the host immune response to Leishmania infection, which can be modulated by therapeutic agents.

Caption: Host immune response to Leishmania.

References

- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. An experimental challenge model for Leishmania donovani in beagle dogs, showing a similar pattern of parasite burden in the peripheral blood and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antileishmanial efficacy of a combination therapy of diminazene and artesunate against Leishmania donovani in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antileishmanial efficacy of a new nitrilquinoline against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cytotoxicity Assessment of "Antileishmanial agent-2" on Murine Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel antileishmanial agents requires a thorough evaluation of their safety profile, particularly concerning the host cells that harbor the parasite. Murine macrophages, such as the RAW 264.7 cell line or primary bone marrow-derived macrophages, are critical models for these assessments as they are the primary host cells for Leishmania amastigotes. This document provides a comprehensive set of protocols to assess the cytotoxicity of a novel compound, "Antileishmanial agent-2," on these cells. The described assays quantify cell viability, membrane integrity, and the mode of cell death, providing a robust dataset for preclinical evaluation.

Experimental Overview

The cytotoxicity of this compound is evaluated through a series of complementary in vitro assays. The overall workflow involves culturing murine macrophages, exposing them to a range of concentrations of the test compound, and subsequently performing colorimetric and flow cytometry-based assays to determine the cellular response.

Data Presentation

Quantitative data from the cytotoxicity assays should be compiled to determine the 50% cytotoxic concentration (CC50), which is the concentration of a drug that is toxic to 50% of the cells.

Table 1: Cell Viability by MTT Assay

| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.18 ± 0.06 | 94.4% |

| 5 | 1.05 ± 0.05 | 84.0% |

| 10 | 0.88 ± 0.07 | 70.4% |

| 25 | 0.61 ± 0.04 | 48.8% |

| 50 | 0.35 ± 0.03 | 28.0% |

| 100 | 0.15 ± 0.02 | 12.0% |

Table 2: Cytotoxicity by LDH Release Assay

| Concentration of this compound (µM) | LDH Activity (OD490) (Mean ± SD) | % Cytotoxicity |

| 0 (Vehicle Control) | 0.12 ± 0.01 | 0% |

| 1 | 0.15 ± 0.02 | 4.5% |

| 5 | 0.25 ± 0.03 | 19.4% |

| 10 | 0.40 ± 0.04 | 41.8% |

| 25 | 0.65 ± 0.05 | 79.1% |

| 50 | 0.81 ± 0.06 | 103.0% (Max Lysis) |

| 100 | 0.85 ± 0.05 | 110.4% (Max Lysis) |

| Spontaneous LDH Release | 0.12 ± 0.01 | - |

| Maximum LDH Release | 0.80 ± 0.07 | - |

Table 3: Apoptosis vs. Necrosis by Annexin V/PI Staining

| Concentration of this compound (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 96.5 ± 1.2 | 2.1 ± 0.5 | 1.4 ± 0.3 |

| 10 | 85.2 ± 2.5 | 10.3 ± 1.8 | 4.5 ± 0.9 |

| 25 | 45.8 ± 3.1 | 35.6 ± 2.4 | 18.6 ± 1.5 |

| 50 | 15.1 ± 2.0 | 40.2 ± 3.5 | 44.7 ± 2.8 |

Experimental Protocols

Protocol 1: Murine Macrophage Culture and Seeding

-

Cell Line: Use murine macrophage cell line RAW 264.7.

-

Culture Medium: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed macrophages in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/mL (1 x 10^4 cells/well in 100 µL) and allow them to adhere overnight.[1]

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

-

Treatment: After overnight incubation, remove the old medium and add fresh medium containing various concentrations of "this compound" (e.g., 0-100 µM). Include a vehicle-only control. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Protocol 3: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[4]

-

Treatment: Prepare a 96-well plate with cells and treat them with "this compound" as described in the MTT protocol.

-

Controls: Include three sets of controls:

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Assay: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[4]

-

Measurement: Measure the absorbance at 490 nm.

-

Calculation:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

-

Protocol 4: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Seed 1-5 x 10^5 cells in a 6-well plate and treat with desired concentrations of "this compound" for the specified time.

-

Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Interpretation of Results

A comprehensive interpretation requires synthesizing data from all three assays. A logical decision-making process can help classify the cytotoxic effect of the agent.

Hypothetical Mechanism of Action

Based on the results indicating apoptosis, "this compound" may trigger an intrinsic apoptotic pathway. This often involves mitochondrial stress, release of cytochrome c, and subsequent activation of a caspase cascade, leading to programmed cell death.

References

- 1. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]

- 2. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. LDH cytotoxicity assay [bio-protocol.org]

- 5. kumc.edu [kumc.edu]

Experimental protocol for testing 3-Br-isoxazoline derivatives on Leishmania

Application Note & Protocol

Topic: Experimental Protocol for Testing 3-Br-Isoxazoline Derivatives on Leishmania

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis (VL).[1] Current therapeutic options are limited by toxicity, high cost, and growing parasite resistance, necessitating the discovery of novel, effective, and safer drugs.[1][2][3] Isoxazoline derivatives have emerged as a promising class of compounds with potent antiparasitic activities.[4][5] Specifically, 3-bromo-isoxazoline derivatives have demonstrated significant in vitro antileishmanial activity, warranting further investigation as potential drug candidates.[6][7][8]

This document provides a comprehensive set of protocols for the systematic evaluation of 3-Br-isoxazoline derivatives against Leishmania parasites, from initial in vitro screening to in vivo efficacy assessment.

Proposed Mechanism of Action

The biological activity of 3-Br-isoxazoline derivatives has been linked to their ability to act as covalent inhibitors of essential parasite enzymes.[6][9] The proposed mechanism involves the nucleophilic attack by a catalytic cysteine residue within the enzyme's active site on the electrophilic C-3 position of the isoxazoline ring, leading to the displacement of the bromide ion and the formation of an irreversible covalent bond.[6] A key putative target in Leishmania is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway, which is vital for parasite energy metabolism.[6][9] Inhibition of GAPDH disrupts ATP production, leading to metabolic collapse and parasite death.

Caption: Proposed mechanism of 3-Br-isoxazoline derivatives against Leishmania.

Experimental Workflow

The evaluation of 3-Br-isoxazoline derivatives follows a staged screening cascade. The process begins with primary in vitro screening against the easily culturable promastigote stage, followed by testing against the clinically relevant intracellular amastigote stage. Compounds are simultaneously evaluated for cytotoxicity against a mammalian host cell line to determine selectivity. Promising candidates with high efficacy and selectivity advance to in vivo testing in an appropriate animal model, such as BALB/c mice.

Caption: High-level workflow for screening 3-Br-isoxazoline derivatives.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-promastigote Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of the compounds against the extracellular, motile promastigote stage of Leishmania.

Materials:

-

Leishmania species (e.g., L. donovani, L. infantum, L. major) promastigotes.

-

RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.[10]

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.[6]

-

Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates.

-

Reference drug (e.g., Amphotericin B, Miltefosine).[1]

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in complete RPMI-1640 medium at 24-26°C until they reach the logarithmic growth phase.[11]

-

Compound Preparation: Prepare stock solutions of 3-Br-isoxazoline derivatives in DMSO. Create a series of 2-fold serial dilutions in culture medium, ensuring the final DMSO concentration does not exceed 1%.

-

Assay Plate Setup: Dispense 100 µL of promastigote suspension (1-2 x 10^6 cells/mL) into the wells of a 96-well plate.[11]

-

Compound Addition: Add 100 µL of the compound dilutions to the respective wells. Include wells for a reference drug, a vehicle control (medium with DMSO), and a negative control (medium only).

-

Incubation: Incubate the plates at 24-26°C for 72 hours.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 24-26°C to allow for formazan crystal formation.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[11]

Protocol 2: In Vitro Anti-amastigote Activity Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage within a host macrophage cell line.

Materials:

-

Macrophage cell line (e.g., human THP-1 or murine J774A.1).[2][13]

-

Complete culture medium for macrophages (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Stationary-phase Leishmania promastigotes.

-

Giemsa stain or DAPI for microscopic visualization.

-

24- or 96-well plates with coverslips (for microscopy).

Procedure:

-

Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight. For THP-1 monocytes, add PMA (50 ng/mL) and incubate for 48-72 hours to differentiate them into adherent macrophages, followed by a wash.[14][15]

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[15]

-

Incubation for Infection: Incubate the plates for 24 hours at 37°C in 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove any non-phagocytosed promastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of the 3-Br-isoxazoline derivatives and the reference drug.

-

Incubation: Incubate for another 48-72 hours at 37°C in 5% CO2.

-

Quantification:

-

Fix the cells with methanol and stain with Giemsa.

-

Under a light microscope, count the number of amastigotes per 100 macrophages for each concentration.[16]

-

Calculate the percentage of infection and the number of amastigotes per infected cell.

-

-

Data Analysis: Determine the IC50 value, defined as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.[2]

Protocol 3: Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of the compounds against the mammalian host cells to determine their therapeutic window.

Materials:

-

Macrophage cell line (THP-1 or J774A.1).

-

Complete culture medium.

-

MTT solution or Resazurin.[2]

-

96-well microtiter plates.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well. If using THP-1 cells, differentiate them with PMA as described in Protocol 2.

-

Compound Addition: Add serial dilutions of the 3-Br-isoxazoline derivatives to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO2.

-

Viability Assessment: Perform an MTT or Resazurin assay as described in Protocol 1 to measure cell viability.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces the viability of the host cells by 50%.[2]

Protocol 4: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol provides a framework for evaluating the in vivo efficacy of lead compounds using a BALB/c mouse model.

Materials:

-

6-8 week old female BALB/c mice.[17]

-

Leishmania major stationary-phase promastigotes.

-

Test compound formulated in a suitable vehicle (e.g., propylene glycol, DMSO/Tween 80/saline).

-

Reference drug (e.g., Glucantime).

-

Calipers for lesion measurement.

Procedure:

-

Infection: Infect BALB/c mice by subcutaneous injection of 2 x 10^6 L. major promastigotes in the hind footpad or the ear dermis.[18]

-

Treatment Initiation: Once a palpable lesion develops (typically 3-4 weeks post-infection), randomize mice into treatment groups (vehicle control, reference drug, test compound at various doses).

-

Compound Administration: Administer the compound daily for 21-28 days via a relevant route (e.g., oral gavage or intraperitoneal injection).[18]

-

Monitoring:

-

Measure the lesion size (e.g., footpad thickness) weekly using digital calipers.[18]

-

Monitor animal body weight and any signs of toxicity.

-

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals.

-

Parasite Burden Determination:

-

Excise the infected tissue (footpad/ear) and a draining lymph node.

-

Homogenize the tissues in culture medium.

-

Perform a limiting dilution assay by serially diluting the tissue homogenate in a 96-well plate and incubating at 26°C for 7-10 days.

-

Determine the highest dilution at which viable promastigotes are observed to calculate the parasite titer.[18]

-

-

Data Analysis: Compare the mean lesion size and parasite burden between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of host cell cytotoxicity to anti-amastigote activity (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.[1][2]

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of 3-Br-Isoxazoline Derivatives

| Compound ID | Anti-promastigote IC50 (µM)¹ | Anti-amastigote IC50 (µM)² | Host Cell CC50 (µM)³ | Selectivity Index (SI)⁴ |

| Derivative A | Value | Value | Value | Value |